N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE
Overview
Description
N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE is an organic compound that features a cyclohexyl group, a furan ring, and a sulfanylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to introduce the cyclohexyl and sulfanylmethyl groups. One common method involves the use of Mannich bases, where the furan-2-carboxylic acid hydrazide is reacted with formaldehyde and cyclohexylamine in ethanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism by which N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfanylmethyl group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. Additionally, the cyclohexyl group can provide steric hindrance, affecting the compound’s overall conformation and activity .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has been studied for its biological activities.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Another furan-containing compound with potential pharmacological applications.
Uniqueness
N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE is unique due to the presence of the cyclohexyl group, which is not commonly found in similar compounds. This structural feature can impart distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-(furan-2-ylmethylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-13(14-11-5-2-1-3-6-11)10-17-9-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMPRZDMUMHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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